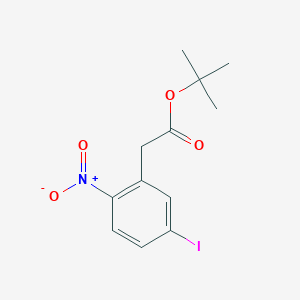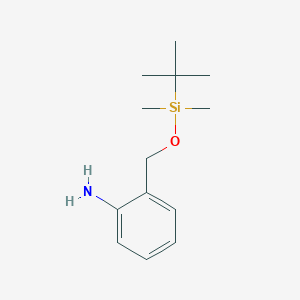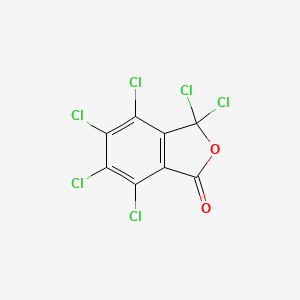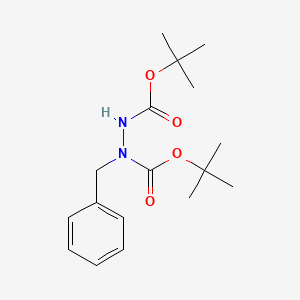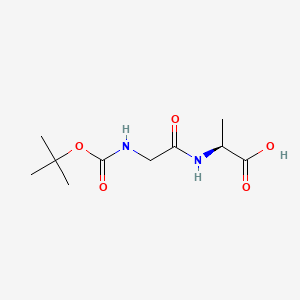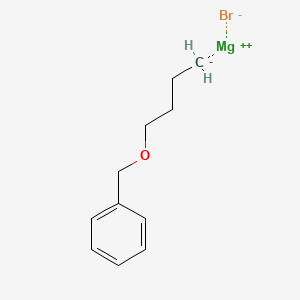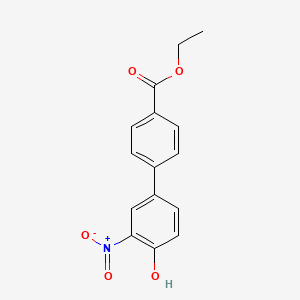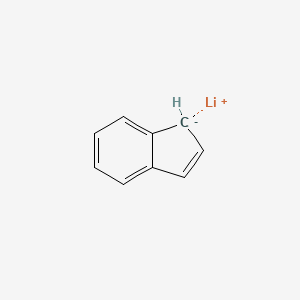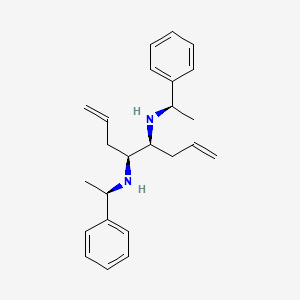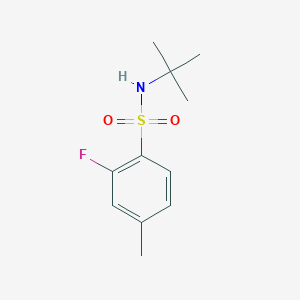![molecular formula C11H13F5Si B6317042 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% CAS No. 149194-32-1](/img/structure/B6317042.png)
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% (DFTMSMB) is an organosilicon compound used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 104.3 °C and a melting point of -29.9 °C. DFTMSMB is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocycles, the preparation of aryl fluorides, and the protection of alcohols. Additionally, it is a useful intermediate for the synthesis of other compounds, such as pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% has been used in a variety of scientific research applications, such as in the synthesis of heterocyclic compounds, the preparation of aryl fluorides, and the protection of alcohols. Additionally, it has been used as a reagent in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it has been used in the synthesis of other organosilicon compounds, such as silanes and siloxanes.
Mécanisme D'action
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is an organosilicon compound that can be used as a reagent in organic synthesis. The reaction of 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% with other compounds occurs through a nucleophilic substitution mechanism. In this mechanism, the nucleophile attacks the electrophilic carbon atom of the 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% molecule, displacing the leaving group and forming a new covalent bond.
Biochemical and Physiological Effects
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is an organosilicon compound that is not known to be toxic to humans or animals. However, it is important to note that 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% is a highly reactive compound and should be handled with care. Inhalation of 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% vapors may cause irritation to the eyes, nose, and throat, and prolonged exposure may lead to respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% in laboratory experiments include its low cost, high purity, and high reactivity. Additionally, it is a versatile reagent that can be used in a variety of reactions. However, there are some limitations to using 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% in laboratory experiments, such as its low boiling point, which requires the use of a pressure vessel to prevent vaporization. Additionally, it is a highly reactive compound and must be handled with care to avoid potential accidents.
Orientations Futures
The potential future directions for 1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% include its use in the synthesis of other organosilicon compounds, such as silanes and siloxanes. Additionally, it could be used in the synthesis of pharmaceuticals and agrochemicals. Furthermore, it could be used to synthesize heterocyclic compounds and aryl fluorides. Finally, it could be used as a reagent for the protection of alcohols.
Méthodes De Synthèse
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97% can be synthesized from the reaction of trifluoromethylbenzene and trimethylsilyldifluoromethane. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as triethylamine. The reaction occurs at a temperature of 80-100 °C, with a yield of 90-95%.
Propriétés
IUPAC Name |
[difluoro-[4-(trifluoromethyl)phenyl]methyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F5Si/c1-17(2,3)11(15,16)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGJPHFEGYKIIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=C(C=C1)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



